8-(Tert-butyl) 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate
Description
This compound features an 8-azabicyclo[3.2.1]octane core modified with a tert-butyl ester at position 8, an ethyl ester at position 3, and a 2-oxo group. Its molecular formula is C₁₆H₂₅NO₅, with a molecular weight of 311.37 g/mol (predicted from analogous structures in ). The bicyclic framework and ester substituents make it a versatile intermediate in medicinal chemistry, particularly for synthesizing tropane alkaloid derivatives .
Properties
IUPAC Name |
8-O-tert-butyl 3-O-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-20-13(18)10-8-9-6-7-11(12(10)17)16(9)14(19)21-15(2,3)4/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWILWMSNJPWXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC(C1=O)N2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from Bicyclic Amine Precursors
The synthesis of 8-(tert-butyl) 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate typically begins with a bicyclic amine scaffold. A patented four-step approach for analogous compounds involves:
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Cyanoethylation : Reacting 1,4-dioxaspiro[4.5]decane-8-one with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide to form a nitrile intermediate.
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Chloroethylation : Treating the nitrile with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) in toluene.
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Hydrogenation and Cyclization : Reducing the intermediate with hydrogen and Raney nickel, followed by reaction with tert-butyl dicarbonyl anhydride to form the bicyclic tert-butyl ester.
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Deprotection and Esterification : Removing protective groups with pyridinium p-toluenesulfonate and introducing the ethyl ester via ethyl chloroformate.
This method achieves an overall yield of ~50% for critical steps, with cyclization efficiency dependent on solvent choice (methanol) and pressure (50 psi).
Direct Esterification of Bicyclo[3.2.1]octane Derivatives
An alternative route modifies preformed 8-azabicyclo[3.2.1]octane-3-carboxylic acid. The tert-butyl ester is introduced using di-tert-butyl dicarbonate (Boc anhydride) in ethanol with triethylamine, yielding 99% conversion at 60°C. Subsequent ethyl esterification employs ethyl chloroformate under basic conditions, though competing side reactions necessitate careful stoichiometric control.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Hydrogenation
Raney nickel under 50 psi hydrogen pressure achieves selective reduction of nitriles to amines without over-reducing ester groups. This step is critical for maintaining the integrity of the bicyclic framework.
Structural Characterization and Validation
Spectroscopic Analysis
Crystallographic Studies
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P21/c) with diastereomers in a 1:1 ratio, validating the bicyclo[3.2.1]octane structure.
Comparative Analysis of Synthetic Methods
The multi-step method offers scalability but requires rigorous purification, while direct esterification excels in efficiency for specific intermediates.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
8-(Tert-butyl) 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters. Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 8-(Tert-butyl) 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets and pathways. Due to its structural similarity to tropane alkaloids, it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various physiological effects, making it a compound of interest in neurological research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclic Core
8-(tert-butyl) 2-ethyl 6,7-dicyano derivatives (endo/exo-133k)
- Structure: Similar bicyclic core but includes 6,7-dicyano groups and lacks the 2-oxo moiety.
- Synthesis : Prepared via [3+2]-cycloaddition of cyclopropane 119d and maleonitrile under microwave irradiation (150°C, 15 min) in toluene.
- Yield : 29% (endo isomer) and 33% (exo isomer) .
8-(tert-butyl) 3-ethyl isomers (133m major/minor)
- Structure: Contains ethyl and tert-butyl esters but replaces the 2-oxo group with 6,7-dicyano substituents.
- Synthesis: Reacted cyclopropane 119d with formaldehyde cyanohydrin in CCl₄ at 150°C for 1 hour.
- Yield: 19% (major isomer) and 61% (minor isomer) with a diastereomeric ratio of 3.2:1 .
- Stereochemical Note: The major isomer’s NMR data (δ 6.20–5.96 ppm for olefinic protons) confirms distinct spatial arrangements compared to the target compound .
O8-tert-butyl O3-methyl endo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate
Functional Group Modifications
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
- Structure : Retains the 3-oxo group but has a single ethyl ester at position 6.
- Synonyms: Includes "8-ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one" .
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Stereochemical Variants
Diastereomeric Bromomethyl Derivatives (major248/minor249)
- Structure : Contains bromomethyl groups at positions 6 and 7, with tert-butyl esters.
- Synthesis : Derived from diol precursors using MsCl and TEA in CH₂Cl₂ at 0°C .
- Key Insight : Bromine substituents introduce sites for further functionalization, unlike the 2-oxo group in the target compound .
tert-Butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Comparative Data Table
Key Findings and Implications
Stereochemistry and Reactivity: Exo/endo isomerism significantly impacts yields and purification (e.g., 3.2:1 diastereomeric ratio in 133m) . The 2-oxo group in the target compound may stabilize specific conformations via keto-enol tautomerism.
Ester Size Effects : Methyl esters (e.g., in Aladdin’s compound ) offer lower steric hindrance than ethyl/tert-butyl groups, influencing reaction kinetics.
Functional Group Trade-offs: Cyano groups (e.g., in 133k ) enhance polarity but reduce stability compared to esters or oxo moieties.
Synthetic Efficiency : Microwave-assisted reactions achieve faster synthesis (15 min ) compared to conventional heating (1 hour ).
Biological Activity
8-(Tert-butyl) 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate is a complex organic compound classified within the tropane alkaloids, known for their diverse biological activities and therapeutic potential. This article delves into the biological activity of this compound, exploring its mechanisms, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 297.35 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₂₃N₀₅ |
| Molecular Weight | 297.35 g/mol |
| CAS Number | 2414412-99-8 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain. Given its structural similarity to various neurotransmitters, it is believed to modulate the activity of neurotransmitter receptors, potentially affecting neurological functions .
Key Mechanisms:
- Neurotransmitter Modulation : The compound may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.
- Receptor Interaction : It is hypothesized that the compound interacts with muscarinic acetylcholine receptors, similar to other tropane alkaloids like atropine .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antidepressant Properties : Its ability to modulate serotonin levels may contribute to antidepressant effects .
- Analgesic Activity : Some studies indicate that compounds within this class can exhibit pain-relieving properties.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds or derivatives:
- Neuroprotective Study : A study focusing on tropane derivatives found that modifications at the nitrogen position enhanced neuroprotective effects in animal models of Parkinson's disease .
- Antidepressant Activity : Research demonstrated that certain structural analogs showed significant antidepressant-like effects in rodent models, suggesting a promising avenue for further exploration of this compound's derivatives .
- In Vitro Studies : In vitro assays have shown that similar bicyclic structures can inhibit specific neurotransmitter reuptake mechanisms, providing insights into their potential therapeutic uses .
Q & A
Q. What are the key synthetic routes for preparing 8-(tert-butyl) 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate?
The compound is typically synthesized via a multistep process involving Boc protection of the azabicyclo[3.2.1]octane scaffold. For example, starting with 8-azabicyclo[3.2.1]octan-3-one, the Boc group is introduced using Boc anhydride and triethylamine in THF under inert conditions, followed by esterification with ethyl chloroformate. Yields can reach ~77% after purification by column chromatography (chloroform/methanol) . Key intermediates like tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate are critical precursors .
Q. How can structural purity and identity be confirmed for this compound?
Characterization relies on NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and stereochemistry. For instance, tert-butyl groups exhibit distinct singlets at ~1.3–1.6 ppm in ¹H NMR, while carbonyl signals appear at ~165–175 ppm in ¹³C NMR. Mass spectrometry (LC-MSD-Trap-XCT) and HPLC are used to verify molecular weight (>98% purity) . X-ray crystallography may resolve ambiguities in bicyclic systems .
Q. What reaction conditions optimize the introduction of functional groups at the 3-position?
Alkylation or acylation at the 3-position requires careful control of steric hindrance. For example, hydantoin derivatives are synthesized by refluxing the Boc-protected intermediate with ammonium carbonate and KCN in ethanol/water, achieving ~76% yield. Alkyl halides (e.g., 5-bromo-pent-1-ene) are added in DMF with K₂CO₃ at room temperature, monitored by TLC .
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity or regioselectivity for derivatization?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., via ICReDD’s workflows) can model transition states and predict regioselectivity. For example, steric and electronic effects at the 3-position can be analyzed to prioritize nucleophilic attack sites. Experimental validation via kinetic studies (e.g., variable-temperature NMR) is recommended .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives?
Discrepancies in yields (e.g., 48% vs. 81% for similar hydantoin derivatives) often arise from differences in solvent polarity, temperature, or catalyst loading. Systematic Design of Experiments (DoE) can identify critical factors. For instance, increasing the molar ratio of KCN in hydantoin synthesis improves cyclization efficiency .
Q. How can the compound’s bicyclic scaffold be exploited for designing bioactive analogs?
The azabicyclo[3.2.1]octane core is a rigid scaffold for targeting CNS receptors. For example, spiroimidazolidinone derivatives (e.g., tert-butyl-2',5'-dioxo-8-azaspiro derivatives) show potential as kinase inhibitors. SAR studies should focus on substituent effects at the 3- and 8-positions using in vitro cytotoxicity assays (e.g., MTT) .
Q. What are the safety considerations for handling intermediates like tert-butyl carbamates?
Safety data sheets (SDS) indicate hazards such as skin/eye irritation (H315, H319) and acute toxicity (H302). Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
Methodological Tables
Table 1. Key Synthetic Intermediates and Yields
Table 2. Computational Tools for Reaction Design
| Tool/Approach | Application | Reference |
|---|---|---|
| DFT (Gaussian, ORCA) | Transition state modeling | |
| ICReDD’s reaction path search | Optimizing experimental conditions | |
| Molecular docking (AutoDock) | Binding affinity prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
